N-(4-ethoxy-2-nitrophenyl)-2-phenoxyacetamide
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Overview
Description
N-(4-ethoxy-2-nitrophenyl)-2-phenoxyacetamide: is an organic compound with the molecular formula C16H16N2O5 It is characterized by the presence of an ethoxy group, a nitro group, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxy-2-nitrophenyl)-2-phenoxyacetamide typically involves the reaction of 4-ethoxy-2-nitroaniline with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in N-(4-ethoxy-2-nitrophenyl)-2-phenoxyacetamide can undergo reduction to form the corresponding amine derivative.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Major Products:
Reduction: Formation of N-(4-ethoxy-2-aminophenyl)-2-phenoxyacetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of 4-ethoxy-2-nitroaniline and phenoxyacetic acid.
Scientific Research Applications
Chemistry: N-(4-ethoxy-2-nitrophenyl)-2-phenoxyacetamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are explored in preclinical studies. Its derivatives may be investigated for their efficacy in treating various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical structure allows for the development of novel products with specific properties.
Mechanism of Action
The mechanism of action of N-(4-ethoxy-2-nitrophenyl)-2-phenoxyacetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, if it exhibits antimicrobial activity, it may inhibit bacterial enzymes essential for cell wall synthesis.
Comparison with Similar Compounds
- N-(4-ethoxy-2-nitrophenyl)acetamide
- N-(4-ethoxy-2-nitrophenyl)-2-phenylacetamide
- N-(4-ethoxy-2-nitrophenyl)-2-phenylpropionamide
Comparison: N-(4-ethoxy-2-nitrophenyl)-2-phenoxyacetamide is unique due to the presence of both the phenoxy and acetamide groups, which may confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and bioactivity profiles, making it a valuable compound for specific applications.
Properties
IUPAC Name |
N-(4-ethoxy-2-nitrophenyl)-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-2-22-13-8-9-14(15(10-13)18(20)21)17-16(19)11-23-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCOWPVADGSBJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)COC2=CC=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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